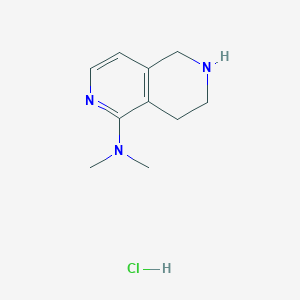![molecular formula C22H17Cl2N3O B2489389 N-(3-氯苯基)-7-(4-氯苯基)-2,4-二甲基吡咯并[1,2-a]嘧啶-8-甲酰胺 CAS No. 338419-69-5](/img/structure/B2489389.png)
N-(3-氯苯基)-7-(4-氯苯基)-2,4-二甲基吡咯并[1,2-a]嘧啶-8-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of pyrimidine derivatives, including compounds similar to the one , typically involves multi-step chemical reactions starting from basic organic precursors. For example, synthesis approaches can involve cyclization reactions of specific amides and chloroacetophenones, followed by further functional group modifications to achieve the desired molecular architecture (Xin, 2012).
Molecular Structure Analysis
Crystal structure analysis provides insight into the molecular conformation, intermolecular interactions, and the overall spatial arrangement of atoms within a compound. For pyrimidine derivatives, studies have shown how molecular structures form inversion dimers and layers through hydrogen bonding and π-stacking interactions, highlighting the importance of these interactions in determining the compound's crystalline properties (Repich et al., 2017).
Chemical Reactions and Properties
Pyrimidine derivatives engage in various chemical reactions, reflecting their chemical properties. These reactions include substitutions, additions, and cyclization processes that modify the core pyrimidine ring or its substituents, enabling the creation of a vast array of derivatives with diverse biological and chemical properties. The chemical reactivity is often influenced by the electronic and steric characteristics of the substituents attached to the pyrimidine core (Shaabani et al., 2009).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, including melting points, solubility, and crystal structure, are crucial for their application in material science and drug formulation. These properties are determined by the compound's molecular structure, particularly the nature and position of its substituents, which can influence intermolecular forces and, consequently, the compound's physical state and solubility (Yang & Lin, 1994).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of pyrimidine derivatives are influenced by their molecular structure. The presence of electronegative substituents, like chlorophenyl groups, can affect the electron density distribution within the molecule, altering its reactivity towards nucleophilic and electrophilic agents. These properties are essential for designing molecules with specific biological activities or material properties (Gein et al., 2010).
科学研究应用
合成和抗菌活性
- 已合成N-(4-氯苯基)-6-甲基-4-芳基-2-硫代-1,2,3,4-四氢嘧啶-5-羧酰胺及相关化合物,用于潜在的生物应用。与标准药物相比,它们对细菌和真菌的生长表现出显著的抑制作用,突显了它们的抗菌特性 (Akbari et al., 2008)。
抗肿瘤活性
- 对类似化合物如5-(4-氯苯基)-N,N-二甲基-7-(三氟甲基)吡唑嘧啶-3-羧酰胺的研究表明其具有抗肿瘤活性。这些化合物已在体内合成并进行评估,显示出对癌症治疗有希望的结果 (Xin, 2012)。
晶体结构分析
- 已对N-(4-氯苯基)-5,7-二甲基-1,2,4-三唑并[1,5-a]嘧啶-2-胺的晶体结构进行了研究。了解晶体结构对于在材料科学和药物开发中的应用至关重要 (Repich et al., 2017)。
嘧啶衍生物的合成
- 报道了新嘧啶衍生物的合成,包括磺胺嘧啶和吡唑并[1,5-a]嘧啶。这些合成对于探索这类化合物的治疗和工业应用至关重要 (Ahmed et al., 2023)。
抗菌和抗叶酸活性
- 像嘧啶甲胺苯磺酸盐一水合物这样的化合物表现出抗菌活性。这类研究对于开发新的药物来对抗细菌和真菌的耐药菌株至关重要 (Balasubramani et al., 2007)。
新型镇痛特性
- 对相关化合物中吡啶基的甲基化的研究表明具有增强的镇痛特性的潜力。这可以导致新型止痛药物的开发 (Ukrainets et al., 2015)。
未来方向
The future directions for “N-(3-chlorophenyl)-7-(4-chlorophenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxamide” could involve further exploration of its biological activities. Given the wide range of biological activities exhibited by pyrimidine derivatives, this compound could be a potential candidate for drug development .
属性
IUPAC Name |
N-(3-chlorophenyl)-7-(4-chlorophenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17Cl2N3O/c1-13-10-14(2)27-12-19(15-6-8-16(23)9-7-15)20(21(27)25-13)22(28)26-18-5-3-4-17(24)11-18/h3-12H,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRCGDRYAIRJCTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C(=CN12)C3=CC=C(C=C3)Cl)C(=O)NC4=CC(=CC=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-7-(4-chlorophenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]propanamide](/img/structure/B2489306.png)
![N-benzyl-1-[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B2489307.png)
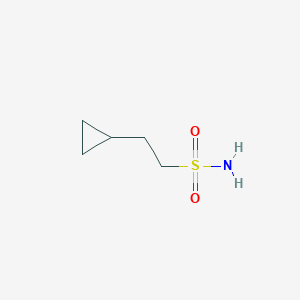

![3-(3-Chlorophenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2489312.png)
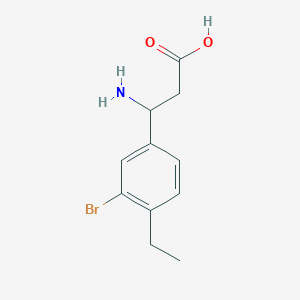
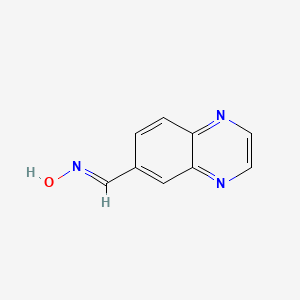
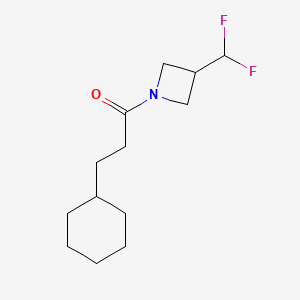

![1-benzyl-3-(thiophen-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2489321.png)
![N-(3,4-dimethylphenyl)-2-[2-[(E)-2-phenylethenyl]benzimidazol-1-yl]acetamide](/img/structure/B2489322.png)
